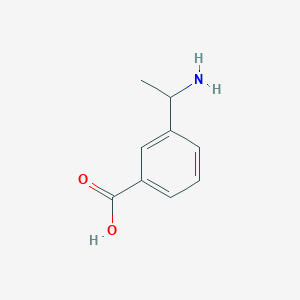

3-(1-Aminoethyl)benzoic acid

Descripción general

Descripción

3-(1-Aminoethyl)benzoic acid, also known as aminocaproic acid (ACA), is a non-proteinogenic amino acid that has been widely used in the field of biochemistry and medicine. It is a derivative of the amino acid lysine and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). ACA is an inhibitor of fibrinolysis, which is the process of breaking down blood clots. It has been used to treat various medical conditions, including bleeding disorders, liver disease, and certain types of cancer.

Aplicaciones Científicas De Investigación

Microbial Biosynthesis

3-(1-Aminoethyl)benzoic acid, referred to as 3AB in research, has been explored for its potential in microbial biosynthesis. Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for de novo 3AB production using Escherichia coli. This system demonstrates a significant improvement in 3AB production compared to traditional mono-culture methods, highlighting the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Crystallography and Magnetism

Research on derivatives of 3AB, like 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, has contributed to the fields of crystallography and magnetism. Baskett and Lahti (2005) explored the crystallography and magnetic properties of this derivative, finding significant antiferromagnetic downturn at lower temperatures (Baskett & Lahti, 2005).

Natural Product Biosynthesis

3AB is an integral precursor in the biosynthesis of various natural products. Kang, Shen, and Bai (2012) covered the biosynthesis of 3,5-AHBA-derived natural products, a large group including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, emphasizing the significance of 3AB in natural product formation (Kang, Shen, & Bai, 2012).

Role in Plant and Bacterial Biosynthesis

Benzoic acid, closely related to 3AB, serves as a biosynthetic building block in both plants and bacteria. Hertweck et al. (2001) discussed the mechanism of benzoic acid biosynthesis, outlining its crucial role in the formation of various natural products (Hertweck et al., 2001).

Food Science and Additives

Del Olmo, Calzada, and Nuñez (2017) reviewed the use of benzoic acid and derivatives in food, highlighting their roles as preservatives and flavoring agents. Their widespread use and occurrence in plant and animal tissues underscore the importance of understanding these compounds in various scientific applications (Del Olmo, Calzada, & Nuñez, 2017).

Photophysical Properties

The study of 3AB derivativesalso extends into exploring their photophysical properties. For instance, Sivakumar et al. (2010) synthesized and studied lanthanide 4-benzyloxy benzoates, including derivatives of 3AB, examining their luminescent properties. This research provides insights into the potential application of these compounds in fields like material science and photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Antibacterial Activity

The antibacterial properties of 3AB derivatives have also been a topic of interest. Satpute, Gangan, and Shastri (2018) explored the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. Such research underscores the potential of 3AB derivatives in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Organic Chemistry and Synthesis

In organic chemistry, derivatives of 3AB have been used for various syntheses. Pascal et al. (2000) discussed the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives as building blocks for pseudopeptide synthesis. This showcases the utility of 3AB derivatives in the synthesis of complex organic molecules (Pascal, Sola, Labéguère, & Jouin, 2000).

Analytical Chemistry

In analytical chemistry, 3AB and its derivatives have been employed in various studies. For example, Zheng, Polyakova, and Row (2007) investigated the effects of ionic liquid as an additive on the retention factors of amino benzoic acids in reversed-phase high-performance liquid chromatography (HPLC). Such studies are crucial for understanding the analytical applications of these compounds (Zheng, Polyakova, & Row, 2007).

Propiedades

IUPAC Name |

3-(1-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCJWRFTUMEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624846 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

788133-22-2 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

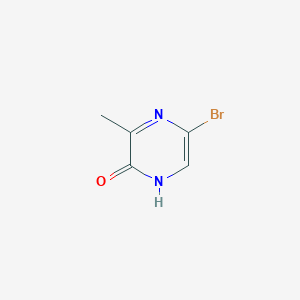

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

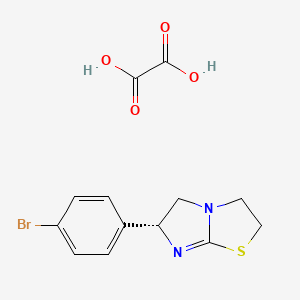

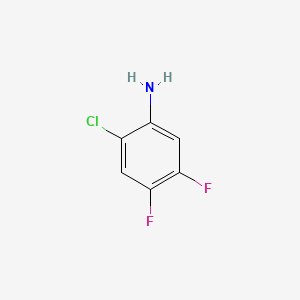

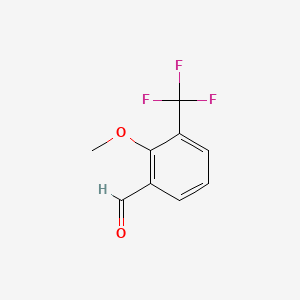

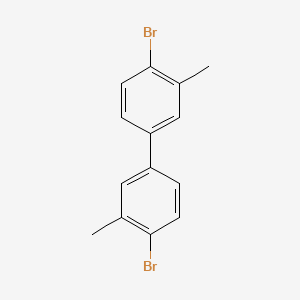

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)